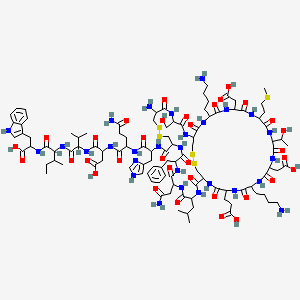
5-Acetyltaxachitriene A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyltaxachitriene A involves multiple steps, starting from simpler precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and not widely published. it is known that the compound can be extracted from natural sources, specifically the needles of Taxus mairei.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Taxus mairei, followed by purification processes to isolate the compound in its pure form. The extraction process may involve solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
5-Acetyltaxachitriene A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives of this compound.
Scientific Research Applications
5-Acetyltaxachitriene A has several scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.
Biology: It is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used for therapeutic purposes.
Industry: It is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 5-Acetyltaxachitriene A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Acetyltaxachitriene A include other diterpenoids such as hydroxygenkwanin, artemether, and beta-sitosterol .
Uniqueness
This compound is unique due to its specific structure and the presence of multiple acetoxy groups, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
187988-48-3 |
|---|---|
Molecular Formula |
C34H46O14 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1 |
InChI Key |
CVVZHAQTJYVJBN-WZAAIHJGSA-N |
SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)







![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)


